molecular formula C8H4ClNO3S B3372899 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 933686-84-1

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B3372899
CAS No.: 933686-84-1
M. Wt: 229.64 g/mol
InChI Key: JMQBVJRNJFBDFK-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxazole rings. The presence of these rings imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound is known for its potential use in the synthesis of biologically active molecules and its role in medicinal chemistry.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of this compound. This could include exploring its potential biological activity, as thiophene derivatives are known to exhibit a variety of biological effects .

Mechanism of Action

Target of Action

The primary target of the compound “5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid” is currently unknown. The compound is structurally similar to "5-Chloro-2-thienylboronic acid" , which is used as a reactant in Suzuki-Miyaura cross-couplings . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other biological molecules. For instance, the stability of the compound could be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.

    Formation of Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the 5-chlorothiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance the efficiency of the process. The industrial production methods focus on minimizing waste and reducing the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields .

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-7-2-1-6(14-7)5-3-4(8(11)12)10-13-5/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBVJRNJFBDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 3
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 4
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 5
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid

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